Cas no 1344714-87-9 (1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-)

1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-
- 8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- 1344714-87-9
- 8-bromo-6-hydroxy-3,4-dihydro-2H-naphthalen-1-one
- E82576
- CS-0254658
- MFCD21360104
- SY351005
- 8-bromo-6-hydroxy-tetralin-1-one
- PS-18805
- 8-BROMO-6-HYDROXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
-
- インチ: 1S/C10H9BrO2/c11-8-5-7(12)4-6-2-1-3-9(13)10(6)8/h4-5,12H,1-3H2
- InChIKey: HRUOCURHQRPYCC-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=C(O)C=C2Br)CCC1
計算された属性
- せいみつぶんしりょう: 239.97859g/mol
- どういたいしつりょう: 239.97859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1231196-500MG |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 500mg |
$1030 | 2024-07-21 | |
eNovation Chemicals LLC | Y1231196-5G |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 5g |
$4655 | 2024-07-21 | |
eNovation Chemicals LLC | Y1231196-1G |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 1g |
$1550 | 2025-02-27 | |
eNovation Chemicals LLC | Y1231196-500MG |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 500mg |
$1030 | 2025-02-27 | |
Aaron | AR01XGPK-250mg |
8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one |
1344714-87-9 | 95% | 250mg |
$572.00 | 2023-12-16 | |
1PlusChem | 1P01XGH8-1g |
8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one |
1344714-87-9 | 95.00% | 1g |
$1288.00 | 2023-12-22 | |
1PlusChem | 1P01XGH8-250mg |
8-Bromo-6-hydroxy-3,4-dihydronaphthalen-1(2H)-one |
1344714-87-9 | 95.00% | 250mg |
$517.00 | 2023-12-22 | |
eNovation Chemicals LLC | Y1231196-500mg |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 500mg |
$1030 | 2025-02-25 | |
eNovation Chemicals LLC | Y1231196-100mg |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 100mg |
$370 | 2025-02-27 | |
eNovation Chemicals LLC | Y1231196-250MG |
8-bromo-6-hydroxy-tetralin-1-one |
1344714-87-9 | 97% | 250mg |
$620 | 2025-02-27 |
1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
7. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-に関する追加情報
Introduction to 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- (CAS No. 1344714-87-9)
1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- is a specialized organic compound with a complex molecular structure that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1344714-87-9, belongs to the class of naphthalene derivatives, which are widely studied for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a bromine substituent at the 8-position, dihydro functionality between the 3rd and 4th carbons, and a hydroxyl group at the 6-position, contributes to its intricate reactivity and biological profile.
The synthesis and characterization of 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- involve sophisticated organic reactions that require precise control over reaction conditions and reagent selection. The bromine atom at the 8-position serves as a key handle for further functionalization, enabling the compound to be incorporated into more complex molecular architectures through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations are particularly valuable in drug discovery pipelines, where modular construction of molecules is essential for optimizing pharmacokinetic properties.
The dihydro functionality in the core structure suggests that this compound may exhibit properties similar to other naphthalene derivatives with reduced aromaticity. Such modifications often enhance solubility and metabolic stability, which are critical factors in drug development. Additionally, the hydroxyl group at the 6-position introduces polarity to the molecule, potentially influencing its interaction with biological targets. The combination of these features makes 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been growing interest in naphthalene derivatives as scaffolds for developing novel therapeutic agents. Several studies have highlighted the potential of these compounds in addressing various diseases, including cancer, inflammation, and neurodegenerative disorders. The structural motif of 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- aligns well with this trend, as it possesses characteristics that are conducive to binding to biological macromolecules such as proteins and enzymes.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. For instance, naphthalene derivatives have been shown to interact with kinases and other signaling proteins involved in cellular processes. The bromine substituent at the 8-position can be leveraged to design molecules that selectively inhibit aberrant signaling pathways associated with diseases like cancer. Furthermore, the hydroxyl group provides a site for hydrogen bonding interactions, which can enhance binding affinity to target proteins.
The dihydro ring system in 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- also contributes to its versatility as a pharmacophore. By altering the substitution pattern on this ring system, chemists can fine-tune the electronic properties of the molecule, thereby modulating its biological activity. This flexibility is particularly valuable in drug design pipelines where subtle changes in molecular structure can significantly impact potency and selectivity.
Recent advances in computational chemistry have further accelerated the discovery process for compounds like 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-. Molecular modeling techniques allow researchers to predict how these molecules will interact with biological targets before conducting expensive wet-lab experiments. This approach has been instrumental in identifying lead compounds that exhibit high affinity and selectivity for specific therapeutic targets.
The synthesis of 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy- involves multi-step organic transformations that require expertise in synthetic methodology. Key steps include bromination of a precursor naphthalene derivative followed by reduction and hydroxylation reactions to introduce the dihydro and hydroxyl functionalities. Each step must be carefully optimized to ensure high yield and purity of the final product.
The purity of 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6hydroxy- is crucial for downstream applications such as biological assays and preclinical studies. Impurities can interfere with experimental results and complicate interpretation of data. Therefore, rigorous purification techniques such as column chromatography or recrystallization are employed to isolate the desired compound in high purity.
The potential applications of 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6hydroxy- extend beyond traditional pharmaceuticals. Researchers are exploring its use in materials science and agrochemicals due to its unique structural features. For example, naphthalene derivatives have been investigated as components in organic electronics due to their ability to form stable conjugated systems.
In conclusion, 1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6hydroxy- (CAS No. 1344714-87-9) is a versatile compound with significant potential in pharmaceutical research。 Its complex molecular architecture, featuring multiple functional groups, makes it an attractive scaffold for developing novel therapeutic agents。 Ongoing research efforts are focused on exploring its biological activities and optimizing its pharmacological properties for clinical applications。
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